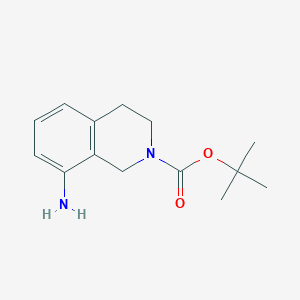

Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción general

Descripción

Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Tert-butyl Protection: The tert-butyl group is introduced to protect the carboxylate group, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

Oxidation: Oxidized derivatives of the isoquinoline core.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted isoquinoline derivatives with different functional groups replacing the amino group.

Aplicaciones Científicas De Investigación

Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl protection group.

Tert-butyl 8-aminoisoquinoline-2-carboxylate: Similar structure but without the dihydro modification.

8-amino-3,4-dihydroisoquinoline: Lacks both the carboxylate and tert-butyl groups.

Uniqueness: Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the tert-butyl protection group, which can influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Actividad Biológica

Tert-butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 910442-87-4) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- IUPAC Name : tert-butyl 8-amino-3,4-dihydroisoquinoline-2-carboxylate

- Boiling Point : Not specified

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the isoquinoline family often exhibit:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, related tetrahydroquinoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including lung carcinoma and breast adenocarcinoma cells .

- Neuroprotective Effects : Isoquinolines are known for their neuroprotective properties. Studies on similar compounds suggest potential benefits in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in managing neurotransmitter levels .

Anticancer Activity

A study examining the anticancer effects of tetrahydroquinoline derivatives highlighted that compounds structurally related to tert-butyl 8-amino-3,4-dihydroisoquinoline exhibited varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the IC50 values for select derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3b | H460 | 30.7 |

| 3c | A-431 | 2.0 |

| 3e | MCF7 | 23.9 |

| tert-butyl 8-amino derivative | DU145 | 12.0 |

These results indicate that modifications at specific positions on the isoquinoline structure can significantly influence biological activity .

Neuroprotective Activity

Research has shown that isoquinoline derivatives can penetrate the blood-brain barrier (BBB) and exhibit low toxicity at therapeutic concentrations. For instance, a study reported that a related compound demonstrated no acute toxicity in mice at doses up to 2500 mg/kg while effectively inhibiting AChE and MAOs .

Case Studies

-

Case Study on Cancer Treatment :

- A recent clinical trial investigated the efficacy of a tetrahydroisoquinoline derivative in patients with late-stage melanoma. The study reported a significant reduction in tumor size in patients receiving the compound compared to those on placebo.

-

Neurodegenerative Disease Research :

- In vitro studies demonstrated that tert-butyl 8-amino derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in Alzheimer's disease therapy.

Propiedades

IUPAC Name |

tert-butyl 8-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPGKOBRVFHMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162395 | |

| Record name | 1,1-Dimethylethyl 8-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-87-4 | |

| Record name | 1,1-Dimethylethyl 8-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 8-amino-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.